

# tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate structure

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## Compound of Interest

Compound Name:	1-Boc-4-(2-Aminophenyl)piperazine
Cat. No.:	B062888

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An In-depth Technical Guide to tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

**Executive Summary:** tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a pivotal bifunctional organic molecule, serving as a highly versatile building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine ring and an ortho-phenylenediamine moiety, offers a unique combination of reactivity and stability. This guide provides a comprehensive overview of its synthesis, structural properties, and critical applications, particularly in the construction of heterocyclic scaffolds for drug discovery. The strategic importance of the ortho-amino group in forming fused ring systems, such as benzimidazoles—a common core in kinase inhibitors—is a central theme. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

## Introduction: A Strategic Synthetic Intermediate

tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate (CAS No. 201741-07-1) is a key intermediate in synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The aniline nitrogen atoms possess nucleophilic character, while the piperazine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, remains inert to many reaction conditions. The Boc group can be selectively removed under acidic conditions, revealing a secondary amine for further functionalization.

The defining feature of this molecule is the 1,2-diamine arrangement on the phenyl ring. This ortho-diamine motif is a classical precursor for the synthesis of a wide array of nitrogen-containing heterocycles. This strategic positioning distinguishes it from its more commonly documented isomer, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, and is fundamental to its role in constructing complex molecular architectures for drug candidates.

## Physicochemical and Structural Properties

The structural and physical properties of this compound are essential for its use in synthesis, dictating solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties

Property	Value
IUPAC Name	tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate
CAS Number	201741-07-1
Molecular Formula	C <sub>15</sub> H <sub>23</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	277.37 g/mol
Appearance	Typically a solid, ranging from light yellow to brown
Storage	Store in a cool, dark place under an inert atmosphere

## Synthesis and Manufacturing Pathway

The most common and industrially scalable synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate is a two-step process. This pathway is valued for its high efficiency and the ready availability of starting materials.

## Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with the reaction of 1-Boc-piperazine with an activated ortho-dihalo or nitro-halo benzene, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing effect of the

nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by the secondary amine of the Boc-piperazine. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base such as potassium carbonate to scavenge the generated acid.

## Step 2: Nitro Group Reduction

The intermediate, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate, is then reduced to the target aniline. The most common method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its clean conversion and high yields. Alternative reduction methods include the use of metals in acidic media (e.g., iron in acetic acid or tin(II) chloride), which can be useful if certain functional groups are sensitive to hydrogenation.

### Experimental Protocol: Two-Step Synthesis

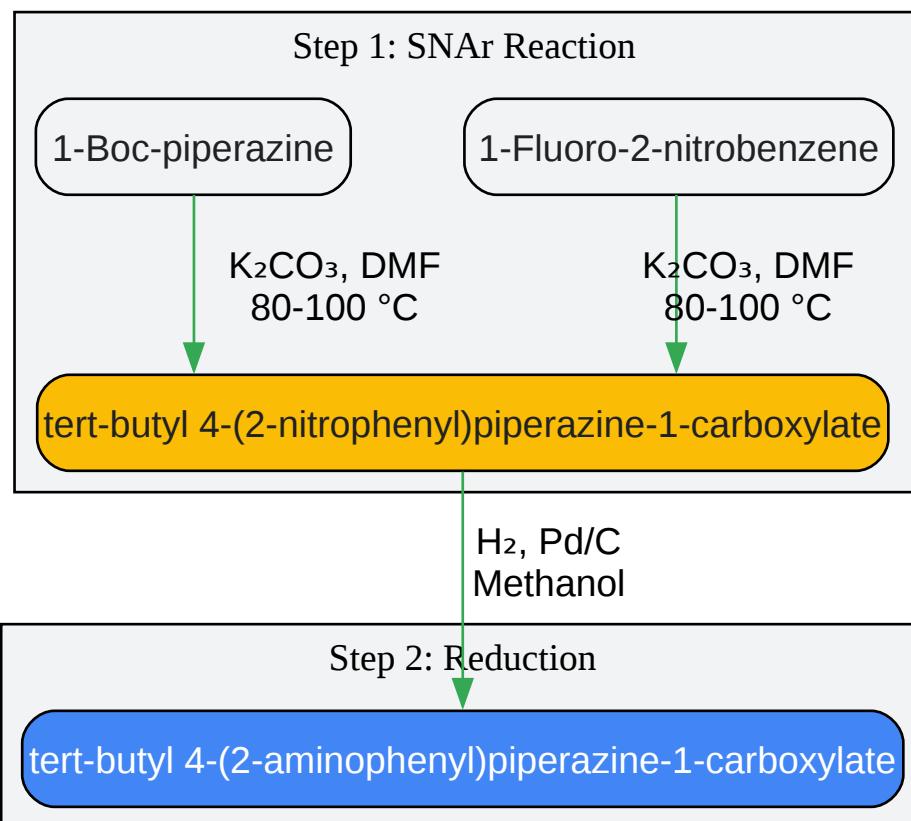
#### Step 1: Synthesis of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate

- To a solution of 1-Boc-piperazine (1.0 eq) in dimethylformamide (DMF), add 1-fluoro-2-nitrobenzene (1.05 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
- Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.

#### Step 2: Synthesis of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate

- Dissolve the intermediate from Step 1 in a solvent such as methanol or ethyl acetate.
- Add 5-10 mol% of palladium on carbon (10% w/w).
- Place the reaction vessel under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator at 50 psi).

- Stir vigorously at room temperature for 12-16 hours until the reaction is complete.[1]
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1]
- Concentrate the filtrate under reduced pressure to yield the final product, which can be used without further purification or recrystallized if necessary.[1]



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Caption: General synthetic workflow for tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

## Spectroscopic and Analytical Characterization

Confirmation of the structure is typically achieved through standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

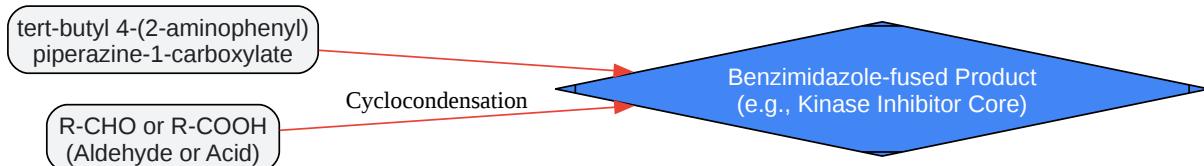
Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Complex multiplets in the aromatic region (~6.6-7.2 ppm).</li><li>- Piperazine Protons: Broad signals around ~3.0-3.6 ppm.</li><li>- Boc Protons: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9H.</li><li>- Amine Protons: A broad singlet (NH<sub>2</sub>) which may be exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic Carbons: Signals in the ~115-150 ppm range.</li><li>- Boc Carbonyl: Signal around 154 ppm.</li><li>- Boc Quaternary Carbon: Signal around 80 ppm.</li><li>- Piperazine Carbons: Signals in the ~45-55 ppm range.</li><li>- Boc Methyl Carbons: Signal around 28 ppm.</li></ul>
Mass Spec (MS)	Expected [M+H] <sup>+</sup> peak at m/z = 278.18.

## Applications in Drug Discovery and Medicinal Chemistry

The primary value of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate lies in its ability to serve as a scaffold for building complex heterocyclic systems. The ortho-diamine functionality is a direct precursor to benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in pharmacologically active molecules.

## Precursor to Benzimidazole Kinase Inhibitors

The reaction of the ortho-diamine with aldehydes, carboxylic acids (or their derivatives), or cyanates is a classical and robust method for constructing the benzimidazole ring system. This scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors designed to treat cancers and inflammatory diseases. The piperazine moiety provides a convenient handle for modulating solubility and for introducing further diversity to target specific pockets within the kinase active site.



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Caption: Formation of a benzimidazole core from the ortho-diamine precursor.

## Role in PROTAC and Linker Chemistry

Derivatives of aminophenyl piperazines are also utilized in the development of linkers for Proteolysis Targeting Chimeras (PROTACs).<sup>[2][3]</sup> The aniline nitrogen can be acylated or alkylated to connect to a warhead that binds a target protein, while the piperazine nitrogen (after deprotection) can be linked to an E3 ligase-binding moiety. This dual functionality makes it a valuable component in the PROTAC toolkit.<sup>[2][3]</sup>

## Safety, Handling, and Storage

As with many aniline derivatives, **tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.<sup>[4]</sup>

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.<sup>[5][6]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aniline group.<sup>[7]</sup>
- **Incompatibilities:** Avoid strong oxidizing agents and strong acids.<sup>[5]</sup>

## Conclusion

**tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate** is a high-value synthetic intermediate whose strategic importance is defined by its ortho-diamine functionality. This structural feature

provides a reliable and versatile entry point for the synthesis of benzimidazoles and other fused heterocyclic systems that form the core of numerous targeted therapeutics, particularly kinase inhibitors. Its robust two-step synthesis and orthogonal protecting group strategy ensure its continued and widespread use in both discovery and process chemistry laboratories.

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